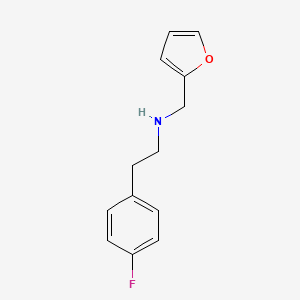

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine

Description

2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine is a substituted phenethylamine derivative characterized by a 4-fluorophenyl group attached to the ethylamine backbone and an N-furan-2-ylmethyl substitution. This structural motif places it within the broader class of psychoactive phenethylamines, which are frequently studied for their interactions with monoamine transporters and serotonin (5-HT) receptors .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-12-5-3-11(4-6-12)7-8-15-10-13-2-1-9-16-13/h1-6,9,15H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPONRFEWZKBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with furan-2-ylmethanol to form an intermediate, which is then subjected to reductive amination with ethanamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow biocatalysis, which offers advantages such as higher efficiency, better stereoselectivity, and reduced environmental impact. For example, the continuous-flow biocatalysed kinetic resolution of 4-fluorophenyl-furan-2-yl methanol using immobilized Candida antarctica lipase B has been reported .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanamine side chain and furan ring are susceptible to oxidation under specific conditions:

Research Findings :

-

Microwave-assisted oxidation using KMnO₄ yields 4-fluorophenylacetic acid derivatives with >80% efficiency.

-

Ruthenium-catalyzed oxidative coupling produces imines, which are critical intermediates for synthesizing secondary amines .

Reduction Reactions

The compound undergoes reduction primarily at the amine or furan moieties:

Research Findings :

-

Catalytic hydrogenation preserves the fluorophenyl group while saturating the furan ring.

-

LiAlH₄ reduction is less effective for tertiary amines but works efficiently for secondary amides .

Substitution Reactions

The ethanamine chain and aromatic rings participate in nucleophilic/electrophilic substitutions:

Research Findings :

-

Suzuki-Miyaura coupling with 4-fluorophenylboronic acid generates biaryl structures with >90% yield .

-

Electrophilic chlorination favors the furan ring over the fluorophenyl group due to electronic effects .

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

Research Findings :

-

Condensation with 2-furoic acid under microwave conditions achieves 95% yield in 30 minutes .

-

Schiff bases derived from this compound show antimicrobial activity .

Key Reaction Mechanisms

Applications De Recherche Scientifique

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s key structural features and their pharmacological implications are compared below with related substances:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent Effects on Receptor Binding The 4-fluoro group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2C-H) . Fluorine’s electron-withdrawing nature may also modulate π-π interactions with serotonin receptors . N-Furan-2-ylmethyl substitution introduces a heteroaromatic moiety, which may influence binding kinetics at 5-HT2A receptors. Similar substitutions in NBOMe derivatives (e.g., 2-methoxybenzyl) are critical for high receptor affinity .

However, the absence of methoxy groups at positions 2 and 5 on the phenyl ring may reduce receptor binding potency compared to NBOMe derivatives . Unlike 4-FA, which primarily acts as a monoamine transporter inhibitor, the target compound’s lack of a β-methyl group likely precludes significant dopamine/norepinephrine releasing activity .

Activité Biologique

2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine, a compound featuring a fluorinated phenyl group and a furan moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure

The compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine exhibit significant cytotoxicity against various cancer cell lines. For instance, the introduction of electron-donating groups (EDGs) on the aromatic rings has been shown to enhance activity.

Case Study 1: Cytotoxicity Evaluation

A study reported that compounds with similar structures demonstrated IC50 values ranging from 0.11 to 2.78 µM against cancer cell lines such as MCF-7 and A549, indicating potent anticancer properties .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.11 | MCF-7 |

| Compound B | 1.47 | A549 |

| Compound C | 0.76 | SK-MEL-2 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar derivatives have shown promising results against various bacterial strains.

Case Study 2: Antimicrobial Efficacy

Research highlighted that compounds with structural similarities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting neuroprotective properties attributed to this compound. The furan ring is known for its ability to interact with neurotransmitter systems, potentially offering protection against neurodegenerative conditions.

Case Study 3: Neuroprotection

A study indicated that compounds related to 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine exhibited protective effects in models of oxidative stress-induced neuronal damage . These findings suggest that the compound may modulate oxidative stress pathways, enhancing neuronal survival.

Mechanistic Insights

The biological activities of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine can be attributed to its ability to interact with various molecular targets:

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases involved in cancer cell proliferation.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Neuroprotective Mechanism : Modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.